molecular formula C10H13ClO3S B8489949 4-Phenoxybutane-1-sulfonic acid chloride

4-Phenoxybutane-1-sulfonic acid chloride

Cat. No. B8489949
M. Wt: 248.73 g/mol
InChI Key: XKLZYDGDMWSVQN-UHFFFAOYSA-N
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Patent
US09102622B2

Procedure details

4-Phenoxybutyl sulfonyl chloride (16) was synthesized as described in 12.1 using 15 (1.0 g, 4.37 mmol) and thionyl chloride (1.55 g, 13.0 mmol) in benzene (40 mL)/DMF (4 mL). Purification by flash column chromatography on silica gel afforded 15 (0.434 g, 40% yield) as a white solid (m p 65-67° C.).
Name
15
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Yield
40%

Identifiers

REACTION_CXSMILES
[Na+:1].[O:2]([CH2:9][CH2:10][CH2:11][CH2:12][S:13]([O-:16])(=[O:15])=[O:14])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.S(Cl)([Cl:19])=O.CN(C=O)C>C1C=CC=CC=1>[O:2]([CH2:9][CH2:10][CH2:11][CH2:12][S:13]([Cl:19])(=[O:16])=[O:14])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Na+:1].[O:2]([CH2:9][CH2:10][CH2:11][CH2:12][S:13]([O-:16])(=[O:14])=[O:15])[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1,6.7|

Inputs

Step One
Name
15
Quantity
1 g
Type
reactant
Smiles
[Na+].O(C1=CC=CC=C1)CCCCS(=O)(=O)[O-]
Step Two
Name
Quantity
1.55 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)CCCCS(=O)(=O)Cl
Name
Type
product
Smiles
[Na+].O(C1=CC=CC=C1)CCCCS(=O)(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.434 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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